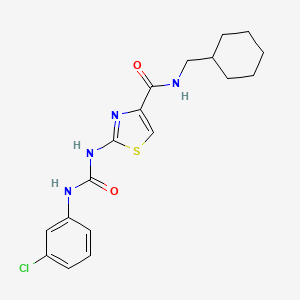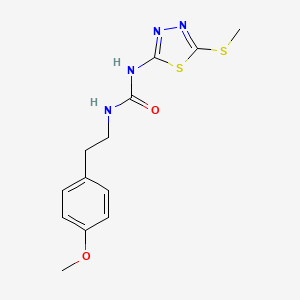
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea, also known as MTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTU is a urea derivative and is synthesized through a multi-step process involving the use of various reagents and solvents.
Mecanismo De Acción
The exact mechanism of action of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea is not fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea can inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been shown to inhibit the production of inflammatory molecules such as prostaglandins and cytokines. In animal studies, 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit anti-inflammatory and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea in lab experiments include its potential as a therapeutic agent for various diseases, its insecticidal properties, and its potential use in the development of new materials. However, the limitations of using 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea in lab experiments include its toxicity and potential side effects, as well as the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for research on 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea. One potential area of research is the development of novel therapeutic agents based on the structure of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea. Another area of research is the development of new insecticides based on the insecticidal properties of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea involves the reaction of 4-methoxyphenethylamine with 5-(methylthio)-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) and a base such as triethylamine. The resulting intermediate is then treated with an isocyanate such as phenyl isocyanate to yield 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has been shown to have insecticidal properties and has been tested as a potential pesticide. In material science, 1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea has been studied for its potential use in the development of new materials such as polymers.
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S2/c1-19-10-5-3-9(4-6-10)7-8-14-11(18)15-12-16-17-13(20-2)21-12/h3-6H,7-8H2,1-2H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBRLXIYGXKSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=NN=C(S2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(5-(methylthio)-1,3,4-thiadiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2836683.png)

![1-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B2836685.png)
![tert-Butyl (1R,2S,5S)-rel-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2836689.png)
![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2836690.png)
![N-(2,2-dimethoxyethyl)-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2836692.png)
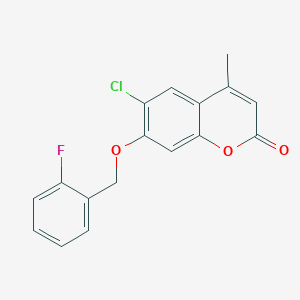
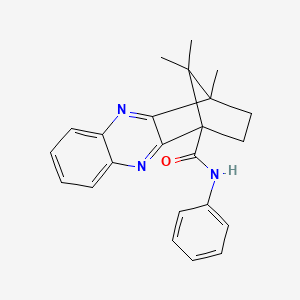
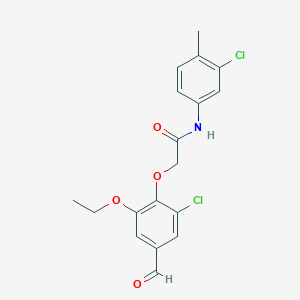
![N-({2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridin-4-yl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2836699.png)



